

The Discovery and Historical Development of Nicotinamide Derivatives: A Technical Guide

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Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺). The journey of discovery, from a mysterious "coferment" in yeast to a key target in modern drug development, has unveiled a complex network of metabolic and signaling pathways critical to cellular health, aging, and disease. This technical guide provides an in-depth exploration of the historical milestones, key derivatives, enzymatic pathways, and therapeutic applications of nicotinamide derivatives.

Early Discoveries: From Fermentation to the Elucidation of NAD⁺

The story of nicotinamide derivatives begins with the study of fermentation. In 1906, British biochemists Arthur Harden and William John Young observed that a heat-stable, low-molecular-weight fraction of yeast extract, which they termed "coferment," was essential for alcoholic fermentation.^{[1][2][3][4]} This laid the groundwork for decades of research to identify this crucial cellular component.

The 1930s marked a period of significant breakthroughs. Otto Heinrich Warburg, a German biochemist, demonstrated the role of this coenzyme in hydride transfer reactions, a

fundamental process in cellular metabolism.[1] Conrad Elvehjem later identified nicotinamide as a key component of this coenzyme and a cure for pellagra, a disease caused by niacin deficiency.[1][3] The complete chemical structure of nicotinamide adenine dinucleotide (NAD⁺) was eventually elucidated, revealing a dinucleotide composed of a nicotinamide and an adenine moiety.

A pivotal discovery in understanding NAD⁺ metabolism came in 1958 when Jack Preiss and Philip Handler identified the biosynthetic pathway that converts nicotinic acid to NAD⁺, now known as the Preiss-Handler pathway.[1]

Key Nicotinamide Derivatives and their Development

While nicotinamide and nicotinic acid were the first identified precursors, subsequent research has uncovered other important derivatives that play crucial roles in NAD⁺ biosynthesis.

Nicotinamide Riboside (NR)

Initially identified as a growth factor for *Haemophilus influenzae* in 1944, nicotinamide riboside (NR) was later recognized as a potent NAD⁺ precursor in eukaryotes in 2004.[5] NR is a pyridine-nucleoside that can be phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN), thereby entering the NAD⁺ salvage pathway.[5] This discovery opened new avenues for NAD⁺ supplementation, as NR can bypass the rate-limiting step of the salvage pathway catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).

Nicotinamide Mononucleotide (NMN)

Nicotinamide mononucleotide (NMN) is a key intermediate in the NAD⁺ salvage pathway. It is synthesized from nicotinamide by the enzyme NAMPT.[6] NMN is then converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[7] Recent years have seen a surge in research on NMN as a therapeutic agent to boost NAD⁺ levels, with numerous clinical trials investigating its effects on various age-related conditions.[8][9][10][11][12]

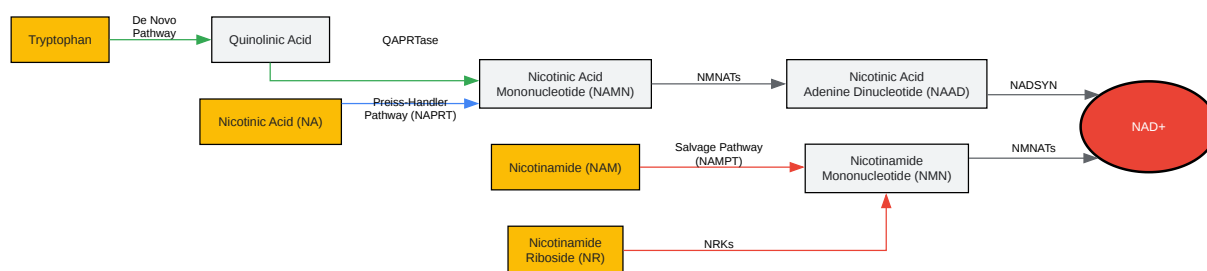
Enzymatic Pathways and Regulation

The cellular pool of NAD⁺ is maintained through a dynamic balance of biosynthesis and consumption.

NAD⁺ Biosynthesis Pathways

There are three major pathways for NAD⁺ biosynthesis:

- The De Novo Pathway: Synthesizes NAD⁺ from the amino acid tryptophan.[7]
- The Preiss-Handler Pathway: Converts dietary nicotinic acid into NAD⁺. [1][7]
- The Salvage Pathway: Recycles nicotinamide, NR, and NMN back into NAD⁺. [13] This is the predominant pathway in mammals.



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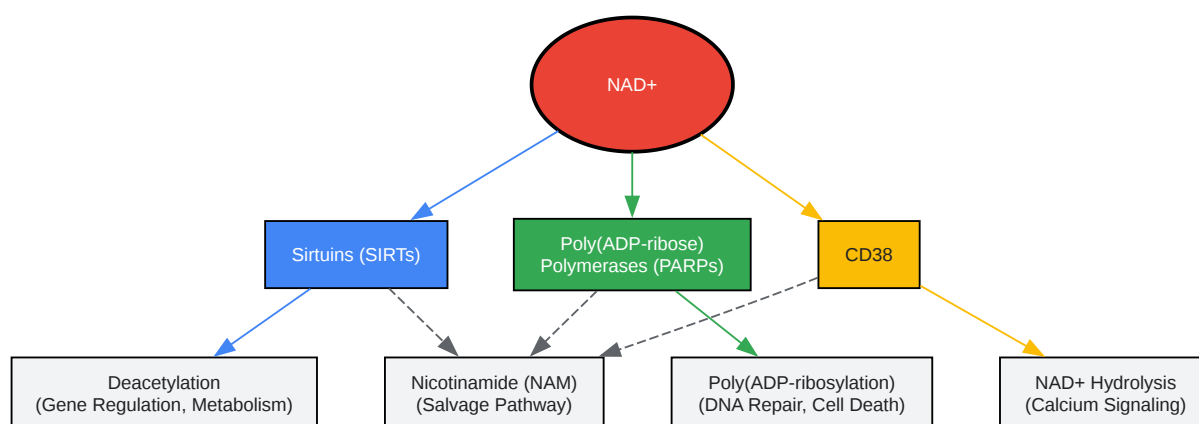
Overview of NAD⁺ Biosynthesis Pathways.

NAD⁺-Consuming Enzymes

NAD⁺ is not only a coenzyme for redox reactions but also a substrate for several key signaling enzymes:

- Sirtuins (SIRT6): A family of NAD⁺-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and DNA repair.[14][15][16][17] [18] Sirtuins have gained significant attention for their role in aging and age-related diseases. [14][15][16]

- Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes involved in DNA repair and cell death.[19][20][21] PARP inhibitors have been successfully developed as cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways.[19][22][23]
- CD38: A transmembrane glycoprotein with NADase activity, meaning it hydrolyzes NAD+.[24][25][26][27] CD38 is a major regulator of cellular NAD+ levels, and its inhibition is being explored as a strategy to increase NAD+ for therapeutic purposes.[24][25]



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Major NAD⁺-Consuming Enzyme Families.

Therapeutic Applications and Clinical Significance

The central role of nicotinamide derivatives in cellular function has led to extensive research into their therapeutic potential for a wide range of conditions.

Aging and Metabolic Diseases

Declining NAD⁺ levels are a hallmark of aging and are associated with numerous age-related diseases, including metabolic syndrome and neurodegeneration.[14][15] Supplementation with NAD⁺ precursors like NR and NMN has been shown to improve metabolic health and physical function in preclinical and clinical studies.[8][10]

Cancer

The reliance of cancer cells on NAD⁺ metabolism has made it an attractive target for cancer therapy. PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms.^{[19][22]} Additionally, inhibitors of NAMPT are being investigated as a means to deplete NAD⁺ in cancer cells, leading to their death.

Dermatology

Topical application of nicotinamide has been shown to have anti-inflammatory, antioxidant, and skin barrier-enhancing properties, making it a popular ingredient in skincare products for conditions like acne, rosacea, and photoaging.^{[28][29][30][31][32]}

Quantitative Data from Clinical Trials

The following table summarizes key findings from human clinical trials of Nicotinamide Mononucleotide (NMN).

Study Focus	Dosage	Duration	Key Outcomes	Reference
Safety of single oral NMN administration	100, 250, and 500 mg (single dose)	5 hours post-administration	NMN was found to be safe and well-tolerated with no significant adverse effects.	[12]
Effects of NMN on muscle insulin sensitivity in prediabetic women	250 mg/day	10 weeks	Increased muscle insulin sensitivity, improved insulin signaling.	[8]
Effects of chronic NMN supplementation on NAD+ levels and muscle function in healthy older men	250 mg/day	6 or 12 weeks	Elevated blood NAD+ levels, altered muscle function.	[8][12]
Safety and efficacy of NMN on cardiometabolic function	Not specified in abstract	Ongoing	To evaluate the effect of NMN on insulin sensitivity, blood lipids, and body fat.	[9]
Anti-aging effects of NMN	Up to 900 mg/day	12 weeks	Increased blood NAD concentrations, improved physical performance. Efficacy peaked at 600 mg/day.	[12]

Experimental Protocols

Two-Step Synthesis of β -Nicotinamide Riboside (NR)

This efficient method provides a stereoselective synthesis of the biologically active β -isomer of NR.^{[33][34][35]}

Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate

- Commercially available 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose is coupled with 1.5 equivalents of ethyl nicotinate.
- The reaction is carried out in the presence of 1 equivalent of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dry dichloromethane.
- The reaction proceeds for approximately 10 hours.
- The product is purified by removing the aqueous phase under a high vacuum oil pump for about 4 hours.
- ^1H NMR analysis confirms the stereoselective formation of the β -isomer in high yield (>90%). The stereoselectivity is attributed to the formation of a cationic cis-1,2-acyloxonium-sugar intermediate.

Step 2: Deprotection and Amidation to form β -Nicotinamide Riboside

- The intermediate from Step 1 is treated with 5.5 N ammonia in methanol.
- The reaction is maintained at 0 °C for 15-18 hours.
- This step achieves simultaneous deprotection of the acetyl groups and conversion of the nicotinate ester to the nicotinamide amide.
- Methanol and ammonia are removed over approximately 4 hours.
- The final product, β -nicotinamide riboside, is obtained with an overall yield of about 85% relative to the starting sugar.

Conclusion

The journey of nicotinamide derivatives from their initial discovery as essential cofactors in fermentation to their current status as promising therapeutic agents is a testament to the intricate and vital role of NAD⁺ in cellular biology. The historical development has not only elucidated fundamental metabolic pathways but has also paved the way for novel therapeutic strategies targeting a wide array of human diseases. Continued research into the synthesis, regulation, and clinical applications of nicotinamide derivatives holds immense promise for advancing human health and longevity.

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